(2-Benzylphenyl)-thiophen-3-ylmethanone
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Overview
Description
(2-Benzylphenyl)-thiophen-3-ylmethanone is an organic compound that features a benzylphenyl group attached to a thiophene ring via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzylphenyl)-thiophen-3-ylmethanone typically involves the reaction of 2-benzylphenyl ketones with thiophene derivatives. One common method is the Friedel-Crafts acylation reaction, where a benzylphenyl ketone reacts with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
(2-Benzylphenyl)-thiophen-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
(2-Benzylphenyl)-thiophen-3-ylmethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of (2-Benzylphenyl)-thiophen-3-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses .
Comparison with Similar Compounds
Similar Compounds
(2-Benzylphenyl)piperazine: Shares the benzylphenyl group but differs in the heterocyclic component.
(2-Benzylphenyl)urea: Contains a urea linkage instead of a methanone group.
(2-Benzylphenyl)imidazole: Features an imidazole ring instead of a thiophene ring
Uniqueness
(2-Benzylphenyl)-thiophen-3-ylmethanone is unique due to the presence of both a benzylphenyl group and a thiophene ring, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C18H14OS |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(2-benzylphenyl)-thiophen-3-ylmethanone |
InChI |
InChI=1S/C18H14OS/c19-18(16-10-11-20-13-16)17-9-5-4-8-15(17)12-14-6-2-1-3-7-14/h1-11,13H,12H2 |
InChI Key |
JILZIYUYFLNOHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)C3=CSC=C3 |
Origin of Product |
United States |
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